molecular formula C20H20N2O3 B5911915 N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B5911915
M. Wt: 336.4 g/mol
InChI Key: DTVBJEPZPHGZRT-BKUYFWCQSA-N
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Description

N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that features a unique combination of a tetrahydronaphthalene moiety and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 5,6,7,8-tetrahydronaphthalen-2-ylamine with 1,3-benzodioxole-5-carbohydrazide under acidic conditions. The reaction is usually carried out in an ethanol solvent with hydrochloric acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its combination of a tetrahydronaphthalene moiety and a benzodioxole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(15-7-6-14-4-2-3-5-16(14)10-15)21-22-20(23)17-8-9-18-19(11-17)25-12-24-18/h6-11H,2-5,12H2,1H3,(H,22,23)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBJEPZPHGZRT-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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